![molecular formula C13H19N3O B1477189 2-(6-乙氧基-3-氮杂双环[3.1.1]庚-3-基)吡啶-3-胺 CAS No. 2098090-63-0](/img/structure/B1477189.png)

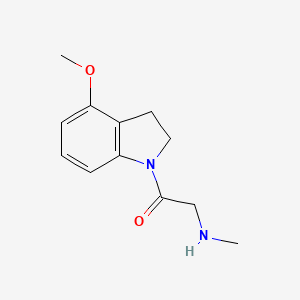

2-(6-乙氧基-3-氮杂双环[3.1.1]庚-3-基)吡啶-3-胺

描述

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which is a core structure in “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine”, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The core structure of “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This led to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-azabicyclo[3.1.1]heptanes include the reduction of spirocyclic oxetanyl nitriles . The mechanism of this transformation has been studied .科学研究应用

烟碱受体配体的合成

桥头取代的氮杂双环[2.2.1]庚烷和-[3.3.1]壬烷衍生物的合成,其中包括与所讨论的化合物相似的结构,一直是开发 α7 烟碱受体配体的重点。这些配体通过修饰吡啶部分的化学途径合成,随后在铃木-宫浦偶联反应中使用。它们的评估显示出纳摩尔效能,对 α4β2 烟碱亚型具有显着的选择性,为 α7 烟碱支架和配体提供了通用的访问途径。这一过程强调了该化合物在推进烟碱受体研究中的作用,特别是其在为 α7 烟碱受体开发选择性配体方面的潜力 (Slowinski 等人,2011 年)。

催化剂体系的开发

进一步的研究涉及为环烷基胺的跨环 C-H 官能化开发第二代催化剂体系。该体系利用吡啶和喹啉羧酸盐配体来提高反应速率、产率和钯催化的跨环 C-H aryl 化反应的范围。它展示了该化合物在合成复杂的氮杂双环烷烃中的适用性,从而为有机合成和药物化学领域做出贡献 (Cabrera 等人,2018 年)。

双环氨基酸衍生物的不对称合成

研究的另一个方面涉及通过在水溶液中进行 Aza-Diels-Alder 反应不对称合成双环氨基酸衍生物,展示了该化合物在为进一步合成应用创建手性构件块中的相关性。该合成途径对于开发具有潜在生物活性的新型化合物至关重要,突出了该化合物在合成有机化学中的多功能性 (Waldmann 和 Braun,1991 年)。

多取代的 2-吡啶羧酸衍生物的生成

该化合物还可用于生成多取代的 2-吡啶羧酸衍生物,说明了其在创建具有潜在药理性质的复杂分子中的用途。该合成展示了该化合物在促进导致不同分子结构的反应中的适应性,为探索新的治疗剂做出贡献 (Dubois 等人,1996 年)。

作用机制

Target of Action

While the specific targets of this compound are not known, compounds with a similar structure, such as 3-azabicyclo[3.1.1]heptanes, have been synthesized and incorporated into the structure of antihistamine drugs . This suggests that the compound could potentially interact with histamine receptors, which play a crucial role in allergic reactions.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For example, certain catalysts such as AlCl3 and FeCl3 have shown notable catalytic activity in reactions involving similar compounds .

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular functions, including alterations in gene expression and metabolic pathways.

Metabolic Pathways

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthetic processes. For instance, it may modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive mechanisms, and its distribution within tissues can affect its overall efficacy and function.

Subcellular Localization

The subcellular localization of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target biomolecules and its overall biochemical effects. For instance, localization to the mitochondria may enhance its impact on cellular metabolism and energy production.

属性

IUPAC Name |

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-17-12-9-6-10(12)8-16(7-9)13-11(14)4-3-5-15-13/h3-5,9-10,12H,2,6-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRCLNRITWUKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2CC1CN(C2)C3=C(C=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylamino)-1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477107.png)

![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid](/img/structure/B1477112.png)

![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477116.png)

![6-Methoxy-3-prolyl-3-azabicyclo[3.1.1]heptane](/img/structure/B1477117.png)

![5-(6-chloropyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1477118.png)

![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477119.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1477120.png)

![2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1477122.png)

![3-(3-Chloropyrazin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1477124.png)

![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477127.png)

![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)